molecular formula C7H15NO2 B13190101 1-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol

1-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol

Cat. No.: B13190101
M. Wt: 145.20 g/mol
InChI Key: IDYUGMYCPQTIKL-UHFFFAOYSA-N
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Description

1-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol is a chemical compound with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol . This compound is characterized by the presence of an oxolane ring, an aminomethyl group, and an ethan-1-ol moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of oxirane with an appropriate amine under controlled conditions to form the oxolane ring. The aminomethyl group is then introduced through a nucleophilic substitution reaction. The final step involves the addition of the ethan-1-ol moiety through a reduction reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The oxolane ring provides stability and rigidity to the compound, enhancing its binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

1-[3-(aminomethyl)oxolan-3-yl]ethanol

InChI

InChI=1S/C7H15NO2/c1-6(9)7(4-8)2-3-10-5-7/h6,9H,2-5,8H2,1H3

InChI Key

IDYUGMYCPQTIKL-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CCOC1)CN)O

Origin of Product

United States

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